molecular formula C21H30N4O3 B2500811 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 1257550-54-1

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Cat. No.: B2500811
CAS No.: 1257550-54-1
M. Wt: 386.496
InChI Key: MKJIHYZDSBHMFE-UHFFFAOYSA-N
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Description

2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a synthetic small molecule characterized by three key structural motifs:

  • Imidazolidinone core: A saturated five-membered ring with a ketone group at position 2.
  • 4-Isopropylphenyl substituent: A bulky aromatic group attached to the imidazolidinone ring, enhancing lipophilicity.

However, direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-16(2)17-6-8-18(9-7-17)25-14-13-24(21(25)28)15-19(26)22-10-4-12-23-11-3-5-20(23)27/h6-9,16H,3-5,10-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIHYZDSBHMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a complex organic molecule belonging to the class of imidazolidinones. This class is recognized for its diverse biological activities, including potential therapeutic effects. The intricate structure of this compound suggests multiple pathways for biological interaction, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N5O2C_{20}H_{25}N_{5}O_{2}, with a molecular weight of approximately 367.4 g/mol. The structural elements include an imidazolidinone core and various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
CAS Number1251634-02-2

Synthesis

The synthesis of this compound typically involves several key steps, including the manipulation of organic precursors under controlled conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity.

The biological activity of this compound may involve several mechanisms depending on its target. Potential mechanisms include:

  • Enzyme Inhibition : The imidazolidinone structure may interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of similar structures exhibit antioxidant properties, which could be relevant for this compound.

Biological Activity Studies

Recent research has highlighted various biological activities associated with compounds in the imidazolidinone class. Notably, studies have demonstrated:

  • Anticancer Activity : Compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against A549 lung cancer cells, revealing significant inhibitory concentrations (IC50 values ranging from 11.20 to 59.61 µg/mL) .
  • Antioxidant Properties : Several studies indicate that imidazolidinone derivatives possess moderate antioxidant activity, which is crucial for combating oxidative stress in biological systems .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of synthesized imidazolidinone derivatives against human lung cancer cell lines. The findings indicated that certain derivatives exhibited high cytotoxicity, suggesting that modifications to the core structure could enhance efficacy against cancer .

Case Study 2: Antioxidant Activity Assessment

Research involving antioxidant assays demonstrated that compounds analogous to 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide displayed promising results compared to standard antioxidants like butylated hydroxy anisole (BHA). This suggests potential applications in formulations aimed at reducing oxidative damage in cells .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound shares functional groups with several acetamide derivatives and heterocyclic systems described in the literature (Table 1).

Table 1: Structural Comparison with Analogs

Compound Name (or Identifier) Core Structure Aryl Substituent Side Chain/Modifications Key Features Reference
Target Compound Imidazolidinone-acetamide 4-Isopropylphenyl 3-(2-Oxopyrrolidin-1-yl)propyl Rigid imidazolidinone; lipophilic aryl group -
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide Oxadiazole-acetamide 4-Fluorophenyl Ureido-propyl linker Oxadiazole ring (aromatic); fluorinated aryl group
N-(3-Hydroxypropyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide Imidazole-acetamide None 3-Hydroxypropyl Nitro group (electron-withdrawing); hydroxypropyl chain
N-[4-(3,4-Dimethylphenyl)-1H-imidazol-2-yl]acetamide Imidazole-acetamide 3,4-Dimethylphenyl None Planar imidazole ring; dimethyl substitution
Key Observations:
  • This could influence binding specificity in biological targets.
  • Aryl Groups : The 4-isopropylphenyl group in the target compound is bulkier and more lipophilic than the 4-fluorophenyl () or 3,4-dimethylphenyl () substituents, likely increasing membrane permeability but reducing aqueous solubility.
  • Side Chains : The 2-oxopyrrolidin-1-yl group in the target compound may enhance hydrogen-bonding capacity compared to hydroxypropyl () or unmodified chains.

Physicochemical Properties (Theoretical Comparison)

Table 2: Estimated Physicochemical Properties

Property Target Compound Oxadiazole Analog () Imidazole Analog ()
Molecular Weight (g/mol) ~447 ~438 ~284
LogP (Predicted) ~3.2 ~2.8 ~1.5
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 7 9 5
Insights:
  • The oxadiazole analog () has more hydrogen-bond acceptors, which could improve target engagement in polar active sites.

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